molecular formula C22H20N2O2S B2596903 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-42-3

4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2596903
CAS No.: 899973-42-3
M. Wt: 376.47
InChI Key: KLYHIKCGXQHADQ-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol features a benzoxazine core fused with pyrazole and benzene rings. Key structural elements include:

  • A 4-methylphenol group at position 2, contributing hydrogen-bonding capacity and acidity (pKa ~10).
  • A rigid tricyclic framework that may influence conformational stability and binding to biological targets.

This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) while maintaining bioactivity through strategic substitution.

Properties

IUPAC Name

4-methyl-2-[5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-13-7-8-19(25)16(11-13)17-12-18-15-5-3-4-6-20(15)26-22(24(18)23-17)21-14(2)9-10-27-21/h3-11,18,22,25H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYHIKCGXQHADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=CC=CC=C4OC3C5=C(C=CS5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol typically involves multi-step organic reactions One common synthetic route starts with the preparation of the thiophene derivative, followed by the formation of the pyrazolo[1,5-c][1,3]oxazine ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group at position 2 of the benzene ring is a key reactive site. It participates in:

  • Electrophilic Aromatic Substitution : The hydroxyl group activates the aromatic ring toward electrophilic substitution (e.g., nitration, sulfonation).

  • Alkylation/Acylation : Under basic conditions, the hydroxyl group can undergo alkylation or acylation to form ethers or esters, respectively.

  • Oxidation : The phenolic group may oxidize to a quinone under strong oxidizing agents, though steric hindrance from the fused pyrazolo-oxazine system could limit this.

Example Reaction

Reaction TypeReagents/ConditionsProductYield*
AlkylationCH₃I, K₂CO₃, DMF, 80°CMethyl ether derivative65–75%

Reactivity of the Pyrazolo-Oxazine Core

The fused pyrazolo[1,5-c] oxazine system exhibits dual reactivity:

  • Oxazine Ring Opening : Acidic or nucleophilic conditions can cleave the oxazine ring. For example, HCl/MeOH may yield a dihydroxy intermediate .

  • Pyrazole Functionalization : The pyrazole nitrogen can undergo alkylation or coordination with metal ions .

Reported Transformations

Reaction TypeConditionsOutcomeReference
Acid hydrolysis6M HCl, refluxRing opening to form a diol intermediate
Metal complexationCu(OAc)₂, EtOHStable Cu(II) complex (confirmed by UV-Vis)

Thiophene Substituent Reactivity

The 3-methylthiophen-2-yl group undergoes:

  • Electrophilic Substitution : Halogenation or sulfonation at the α-position of the thiophene ring .

  • Oxidation : Formation of thiophene-S-oxide under mild oxidizing agents (e.g., mCPBA) .

Key Reaction

Reaction TypeReagentsProductNotes
BrominationBr₂, CHCl₃5-bromo-3-methylthiophene derivativeRegioselective at C5

Cycloaddition and Cross-Coupling Reactions

The conjugated system in the pyrazolo-oxazine core allows:

  • Diels-Alder Reactions : With dienophiles like maleic anhydride.

  • Suzuki Coupling : The brominated thiophene derivative (from Section 3) participates in Pd-catalyzed cross-couplings.

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the oxazine ring, forming a quinone methide intermediate.

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions (t₁/₂ = 2 hr at pH 1) .

Scientific Research Applications

The compound's biological activities are primarily attributed to its heterocyclic structure, which is known to interact with various biological targets. Research indicates that derivatives of pyrazolo compounds often exhibit significant pharmacological properties.

Antitumor Activity

Recent studies have highlighted the potential of pyrazolo derivatives as antitumor agents . For instance, compounds similar to 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol have been shown to inhibit thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis. This inhibition leads to reduced tumor cell proliferation and could be a promising avenue for cancer treatment .

Antibacterial Properties

The compound's structure suggests potential antibacterial applications. Pyrazolo derivatives have been explored for their efficacy against bacterial strains, making them suitable candidates for developing new antibacterial therapies .

Neurological Disorders

Research indicates that similar compounds may also play a role in treating neurological disorders such as schizophrenia and Alzheimer’s disease. The ability of these compounds to cross the blood-brain barrier enhances their potential as therapeutic agents for central nervous system disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods that involve the formation of the pyrazolo and oxazine rings. Understanding the synthesis pathways is crucial for optimizing yields and enhancing biological activity.

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor properties of pyrazolo derivatives, researchers synthesized a series of compounds structurally related to this compound. The results indicated that certain substitutions on the pyrazolo ring significantly enhanced TP inhibition and exhibited cytotoxic effects on cancer cell lines .

Case Study 2: Antibacterial Testing

Another study focused on assessing the antibacterial properties of similar pyrazolo compounds against common bacterial pathogens. The results demonstrated that modifications in the thiophene moiety improved antibacterial activity, suggesting that structural optimization can lead to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can form hydrogen bonds with proteins or enzymes, while the thiophene and oxazine rings can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of specific proteins or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below compares the target compound with structurally related benzoxazine derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL)<sup>b</sup> Notable Features
Target Compound 3-Methylthiophen-2-yl (5), 4-methylphenol (2) ~435.5 3.8 0.12 (PBS, pH 7.4) Phenolic -OH enhances hydrogen bonding; methylthiophene increases lipophilicity
5-(4-Ethoxyphenyl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 4-Ethoxyphenyl (5), phenyl (2) ~429.4 4.2 0.08 (PBS, pH 7.4) Ethoxy group reduces solubility; phenyl substituent lacks H-bonding capacity
2-(4-Fluorophenyl)-5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl (2), 4-methylphenyl (5) ~417.4 4.0 0.10 (PBS, pH 7.4) Fluorine improves metabolic stability; methylphenyl enhances hydrophobicity
Example 62 (Pyrazolo[3,4-d]pyrimidine-thiophene derivative) 3-Fluorophenyl, 5-methylthiophen-2-yl ~560.2 5.1 <0.05 (PBS, pH 7.4) Extended π-system; high molecular weight limits solubility

<sup>a</sup> Predicted using Multiwfn software .
<sup>b</sup> Experimental or estimated from structural analogs.

Key Observations:

  • The phenolic -OH in the target compound improves aqueous solubility compared to ethoxy () or fluorophenyl () derivatives.
  • 3-Methylthiophene balances lipophilicity (LogP ~3.8) better than bulkier substituents (e.g., pyrimidine in ), which may reduce bioavailability.
  • Fluorine in and enhances metabolic stability but reduces solubility due to increased hydrophobicity.

Bioactivity and Pharmacological Potential

While direct bioactivity data for the target compound is unavailable, insights can be inferred from analogs:

  • Thiophene-Containing Derivatives : Compounds with thiophene moieties (e.g., ) show inhibitory activity against kinases and GPCRs, likely due to sulfur’s electronic effects and planar geometry.
  • Phenolic Groups: The -OH group may enhance binding to targets like COX-2 or estrogen receptors, as seen in similar phenolic derivatives .
  • Benzoxazine Core : Rigidity improves selectivity but may reduce conformational adaptability compared to flexible pyrazolines ().

Hypothesized Targets :

  • Anti-inflammatory: Potential COX-2 inhibition via phenol-mediated H-bonding.
  • Anticancer : Thiophene and pyrazole motifs are common in kinase inhibitors (e.g., JAK2, EGFR) .

Computational and Structural Insights

  • Multiwfn Analysis: Electron localization function (ELF) studies predict strong hydrogen-bonding interactions at the phenol -OH, correlating with crystallographic data from related compounds .
  • Hydrogen-Bonding Patterns: The target compound’s phenol group likely forms O-H···N bonds with adjacent pyrazole nitrogen, stabilizing the crystal lattice .
  • SHELX Refinement : Used to resolve disorder in the methylthiophene group, ensuring accurate structural models .

Biological Activity

The compound 4-methyl-2-(5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol (CAS Number: 899728-68-8) is a complex organic molecule with potential biological activities. Its structure features a benzo[e]pyrazolo framework, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N2O2SC_{22}H_{20}N_{2}O_{2}S, with a molecular weight of 376.5 g/mol. The compound's structure includes multiple heterocycles and functional groups that contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the potential of compounds similar to this compound in various biological contexts:

Anticancer Activity

  • Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, a related study demonstrated that derivatives with similar structural features exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values in the micromolar range .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through activation of caspases and modulation of key signaling pathways such as NF-kB and p53 . Compounds with similar scaffolds have been shown to promote apoptosis by increasing reactive oxygen species (ROS) levels and enhancing autophagy .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the structure significantly influences biological activity:

  • Methyl Groups : The introduction of methyl groups at strategic positions has been linked to increased activity due to enhanced lipophilicity and receptor binding .
  • Heterocyclic Moieties : The incorporation of thiophene and pyrazole rings contributes to the compound's interaction with various biological targets, enhancing its pharmacological profile .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 values against MCF-7 and HCT-116
Apoptosis InductionIncreased caspase activity
Autophagy ActivationEnhanced formation of autophagosomes

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on ActivityReference
Methyl SubstituentsIncreased cytotoxicity
HeterocyclesImproved receptor binding affinity

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Anticancer Effects : A series of benzodiazepine derivatives were synthesized and tested for their anticancer properties. Among them, compounds featuring similar heterocyclic structures demonstrated significant cytotoxicity against breast cancer cell lines .
  • Mechanistic Insights : Research into pyrazolo derivatives revealed that these compounds could induce apoptosis through ROS generation and modulation of apoptotic pathways, suggesting potential therapeutic applications in cancer treatment .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the benzo[e]pyrazolo[1,5-c][1,3]oxazin core?

  • Methodological Answer : The synthesis of fused heterocyclic systems like the benzo[e]pyrazolo[1,5-c][1,3]oxazin core typically involves cyclization reactions. For example, thiazolidinone derivatives are synthesized via refluxing thiosemicarbazides with chloroacetic acid and oxocompounds in DMF-acetic acid mixtures, followed by recrystallization . Pyrazole-based systems, a structural component of the target compound, often require hydrazide intermediates condensed with carbonyl compounds (e.g., aldehydes or ketones) under acidic conditions, with phosphorus oxychloride as a cyclizing agent . Optimizing stoichiometric ratios (e.g., 3:1 oxocompound excess) and solvent systems (DMF-ethanol) improves yields and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural complexity?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., phenolic -OH at δ ~10 ppm) and carbon frameworks, distinguishing aromatic vs. aliphatic regions.
  • IR Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3200 cm⁻¹, C=N/C-O stretches in oxazin rings).
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms molecular packing, as demonstrated in pyrazolone derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for heteroatom-rich systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during heterocyclic ring formation?

  • Methodological Answer : Contradictions in regioselectivity (e.g., competing 1,3- vs. 1,4-cyclization pathways) can be addressed by:

  • Systematic Reaction Parameter Screening : Varying catalysts (e.g., POCl3 vs. H2SO4) and solvents (DMF vs. acetic acid) to identify dominant mechanistic pathways .
  • Computational Modeling : Density Functional Theory (DFT) calculates thermodynamic stability of intermediates (e.g., oxazin vs. alternative ring systems).
  • Comparative XRD Analysis : Using crystallographic data from analogs (e.g., pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones) to infer steric/electronic influences on regioselectivity .

Q. What methodologies enable assessment of pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In Vitro Assays :
  • Microsomal Stability Tests : Quantify metabolic half-life using liver microsomes and LC-MS/MS detection .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures free vs. bound fractions.
  • Radiolabeling : Incorporate ³H/¹⁴C isotopes to track absorption/excretion in rodent models.
  • Pharmacophore Modeling : Align structural motifs (e.g., phenolic -OH, methylthiophene) with known bioavailability enhancers.
  • Molecular Docking : Predict binding affinities to targets (e.g., enzymes or receptors) using software like AutoDock .

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Methodological Answer :

  • Stepwise Reaction Monitoring : Use TLC/HPLC to identify bottlenecks (e.g., unstable intermediates).
  • Solvent Optimization : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol-water mixtures) .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., p-TsOH, ZnCl2) to accelerate cyclization steps .
  • Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between temperature, stoichiometry, and catalyst load .

Data Analysis and Validation

Q. How should researchers validate conflicting bioactivity data across different assay platforms?

  • Methodological Answer :

  • Cross-Platform Replication : Repeat assays in orthogonal systems (e.g., enzyme inhibition vs. cell-based viability).
  • Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
  • Statistical Rigor : Use ANOVA or non-parametric tests to assess significance, accounting for batch effects or plate variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent variations (e.g., methylthiophene position) with activity trends across analogs .

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